N1,N1-Bis(furan-2-ylmethyl)decanediamide

Lipophilicity Drug Design Membrane Permeability

N1,N1-Bis(furan-2-ylmethyl)decanediamide (CAS 61190-72-5) is a synthetic, symmetrical bis-furan diamide characterized by a central decanediamide (C10) aliphatic spacer flanked by two furan-2-ylmethyl termini. This compound belongs to a broader class of N,N'-bis(furan-2-ylmethyl)alkanediamides, which are investigated as bidentate ligands in coordination chemistry and as bioactive scaffolds in medicinal and agrochemical research.

Molecular Formula C20H28N2O4
Molecular Weight 360.4 g/mol
Cat. No. B12901800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Bis(furan-2-ylmethyl)decanediamide
Molecular FormulaC20H28N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN(CC2=CC=CO2)C(=O)CCCCCCCCC(=O)N
InChIInChI=1S/C20H28N2O4/c21-19(23)11-5-3-1-2-4-6-12-20(24)22(15-17-9-7-13-25-17)16-18-10-8-14-26-18/h7-10,13-14H,1-6,11-12,15-16H2,(H2,21,23)
InChIKeyKPPAZJQEEPMMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N1-Bis(furan-2-ylmethyl)decanediamide: Procurement-Relevant Physicochemical Profile and Compound Class Context


N1,N1-Bis(furan-2-ylmethyl)decanediamide (CAS 61190-72-5) is a synthetic, symmetrical bis-furan diamide characterized by a central decanediamide (C10) aliphatic spacer flanked by two furan-2-ylmethyl termini [1]. This compound belongs to a broader class of N,N'-bis(furan-2-ylmethyl)alkanediamides, which are investigated as bidentate ligands in coordination chemistry and as bioactive scaffolds in medicinal and agrochemical research . The presence of a ten-carbon linker contributes to higher computed lipophilicity (XLogP3 = 2.6) and greater conformational flexibility (13 rotatable bonds) compared to shorter-chain analogs [1]. Rigorous differentiation data for this specific compound remains limited in the public literature, necessitating procurement decisions guided by its quantifiable structural and physicochemical divergence from the closest commercially available analogs.

Why N1,N1-Bis(furan-2-ylmethyl)decanediamide Cannot Be Interchanged with Shorter-Chain Bis-Furan Diamides


Substituting N1,N1-Bis(furan-2-ylmethyl)decanediamide with its closest in-class analog, N,N'-Difurfuryloxamide (BFMO), or the butanediamide variant introduces significant changes in molecular properties that directly impact application performance. The decanediamide compound has a computed lipophilicity (XLogP3 = 2.6) that is 3.5 times higher than BFMO (XLogP3 = 0.74), drastically altering its partitioning behavior, membrane permeability, and solubility profile [1][2]. Furthermore, its 13 rotatable bonds confer substantially greater conformational flexibility compared to the 5 rotatable bonds in BFMO, which directly influences metal-chelation geometry, binding pocket accommodation, and entropic factors in molecular recognition [1][2]. These are not trivial variances; they represent a fundamental shift in pharmacokinetic and coordination chemistry behavior that renders generic substitution scientifically invalid without explicit, application-specific head-to-head validation data.

N1,N1-Bis(furan-2-ylmethyl)decanediamide: Head-to-Head Physicochemical Differentiation from Closest In-Class Analogs


Enhanced Lipophilicity (XLogP3) Versus the Oxalamide Analog BFMO

N1,N1-Bis(furan-2-ylmethyl)decanediamide demonstrates a 3.5-fold higher computed octanol-water partition coefficient (XLogP3 = 2.6) compared to its closest commercial analog, N,N'-Difurfuryloxamide (BFMO; XLogP3 = 0.74) [1][2]. This difference arises from the extended C10 aliphatic linker replacing the oxalamide core. The increased lipophilicity predicts superior passive membrane permeability and altered tissue distribution, which is a critical differentiator for biological probe design or medicinal chemistry campaigns targeting intracellular compartments.

Lipophilicity Drug Design Membrane Permeability

Superior Conformational Flexibility (Rotatable Bonds) for Adaptive Chelation Geometry

With 13 rotatable bonds, N1,N1-Bis(furan-2-ylmethyl)decanediamide offers substantially greater conformational degrees of freedom than the BFMO oxalamide analog, which is constrained to only 5 rotatable bonds [1][2]. This flexibility is directly relevant to its function as a bidentate ligand: the decanediamide spacer can adopt a wider range of bite angles and coordination geometries to accommodate diverse metal centers (e.g., Cu(II), Co(II), Ni(II)), potentially enabling complex architectures that are sterically or geometrically inaccessible with the rigid oxalamide scaffold .

Coordination Chemistry Ligand Design Conformational Entropy

Increased Molecular Weight and Topological Polar Surface Area for Fine-Tuned ADME Profiling

The decanediamide scaffold in N1,N1-Bis(furan-2-ylmethyl)decanediamide results in a molecular weight of 360.4 g/mol and a topological polar surface area (TPSA) of 89.7 Ų, compared to 248.2 g/mol and TPSA of 76.3 Ų for the oxalamide analog BFMO [1][2]. While both remain within favorable drug-like property space, the higher molecular weight of the target compound is accompanied by increased lipophilicity, suggesting a distinct ADME trajectory. For instance, the modestly higher TPSA may partially offset the increased lipophilicity, maintaining an acceptable balance for oral bioavailability predictions.

ADME Physicochemical Property Lead Optimization

Inferred Class-Level Biological Differentiation via Furan Pharmacophore Activation

While direct biological activity data for N1,N1-Bis(furan-2-ylmethyl)decanediamide is absent from the peer-reviewed literature, its closest functional analog, N,N'-Difurfuryloxamide (BFMO), has demonstrated plant growth regulatory activity, specifically inhibiting root growth in rape (Brassica campestris) and leek (Allium tuberosum) seedlings [1]. BFMO also functions as an effective bidentate ligand for copper-catalyzed N-arylation coupling reactions of (hetero)aryl bromides with anilines and cyclic secondary amines . The decanediamide variant, with its extended aliphatic spacer, is expected to exhibit altered metal-chelate geometry and bioavailability compared to BFMO, though this remains a class-level inference pending direct experimental validation.

Plant Growth Regulation Antimicrobial Bioactivity

Chemoinformatic Scaffold Divergence: Decanediamide vs. Oxalamide Core in Metal-Binding Applications

The replacement of the oxalamide core (in BFMO) with a decanediamide linker constitutes a formal 'scaffold hop' that alters both the distance between the two furan-methylamine metal-binding motifs and the overall molecular shape. In BFMO, the two amide carbonyl oxygens are separated by only two carbon atoms, enforcing a compact chelation pocket; in the target compound, the C10 spacer provides a 10-carbon separation, enabling the formation of larger macrocyclic or polymeric metal-organic architectures. This structural divergence is supported by published studies on structurally related N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide Co(II) and Ni(II) complexes, which demonstrated that the ligand's spacer geometry directly influences complex stoichiometry (1:2, metal:ligand) and semiconducting properties [1].

Scaffold Hopping Medicinal Chemistry Coordination Chemistry

N1,N1-Bis(furan-2-ylmethyl)decanediamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Design of Flexible Bidentate Ligands for Macrocyclic or Polymeric Metal-Organic Complexes

The 13 rotatable bonds and extended C10 spacer of N1,N1-Bis(furan-2-ylmethyl)decanediamide directly address the geometric constraints imposed by the rigid oxalamide core of BFMO. Researchers aiming to synthesize larger macrocyclic complexes or coordination polymers where a wide bite angle and conformational adaptability are essential should prioritize this decanediamide scaffold over shorter-chain analogs. The 2.6-fold increase in rotatable bonds versus BFMO predicts access to diverse coordination geometries [1][2] that are structurally precluded or sterically strained with the oxalamide variant. This is supported by cross-study evidence from analogous bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide systems, which form defined 1:2 metal:ligand complexes with Co(II) and Ni(II) [3].

Medicinal Chemistry Lead Optimization Requiring Tuned Lipophilicity for CNS or Intracellular Target Engagement

The 3.5-fold higher XLogP3 value (2.6 vs. 0.74) of N1,N1-Bis(furan-2-ylmethyl)decanediamide compared to BFMO makes it a compelling candidate for medicinal chemistry programs targeting intracellular compartments or central nervous system (CNS) penetration, where moderate-to-high lipophilicity is a recognized driver of passive membrane permeability [1][2]. The modest TPSA (89.7 Ų) remains below the 90 Ų threshold often associated with favorable oral absorption, while the hydrogen bond donor count of 1 and acceptor count of 4 maintain compliance with Lipinski's Rule of Five. Procurement of this specific analog enables exploration of structure-activity relationships along the lipophilicity axis without introducing aromatic modifications that could confound interpretation.

Agrochemical Discovery: Root Growth Inhibitory Activity with Altered Systemic Mobility

Given that the class prototype BFMO has documented plant growth regulatory activity, specifically root growth inhibition in both monocot and dicot seedlings [1], the decanediamide analog represents a rational scaffold extension for agrochemical discovery. The increased lipophilicity (XLogP3 = 2.6) of N1,N1-Bis(furan-2-ylmethyl)decanediamide is predicted to enhance xylem mobility and soil organic matter partitioning compared to the more polar oxalamide (XLogP3 = 0.74), potentially altering its systemic distribution profile in target plant species [2]. This physicochemical differentiation directly supports its selection for structure-activity relationship studies aimed at optimizing phloem/xylem mobility while preserving the core bis-furan pharmacophore.

Scaffold-Hopping Campaigns in Coordination Chemistry and Catalysis

The formal scaffold hop from the oxalamide core (BFMO) to the decanediamide core in N1,N1-Bis(furan-2-ylmethyl)decanediamide introduces a fundamentally different chelation topology. Where BFMO coordinates metal ions through a compact, electron-withdrawing oxalamide bridge, the decanediamide variant offers an electron-rich, flexible aliphatic spacer that may stabilize different metal oxidation states or facilitate distinct catalytic cycles. This scaffold divergence is analogous to that observed in N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide systems, which exhibit semiconducting behavior in their Co(II) and Ni(II) complexes [1]. Procurement of the decanediamide analog enables direct comparative catalytic and materials science studies to map the impact of spacer length and electronics on functional outcomes.

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